N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide
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Overview
Description
N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring, an acetyl group, and a tetrazole ring linked through a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 6-acetyl-2H-1,3-benzodioxole and 1-methyl-1,2,3,4-tetrazole-5-thiol. The key steps in the synthesis may involve:
Formation of the Benzodioxole Intermediate: This step involves the acetylation of 2H-1,3-benzodioxole to form 6-acetyl-2H-1,3-benzodioxole.
Thiol-Tetrazole Coupling: The 1-methyl-1,2,3,4-tetrazole-5-thiol is then coupled with the benzodioxole intermediate through a sulfanyl linkage.
Final Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE: can be compared with other benzodioxole derivatives or tetrazole-containing compounds.
6-ACETYL-2H-1,3-BENZODIOXOL-5-YL derivatives: These compounds share the benzodioxole core structure.
1-METHYL-1,2,3,4-TETRAZOL-5-YL derivatives: These compounds contain the tetrazole ring.
Uniqueness
The uniqueness of N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE lies in its combined structural features, which may confer distinct chemical and biological properties compared to its individual components or other similar compounds.
Properties
Molecular Formula |
C13H13N5O4S |
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Molecular Weight |
335.34 g/mol |
IUPAC Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C13H13N5O4S/c1-7(19)8-3-10-11(22-6-21-10)4-9(8)14-12(20)5-23-13-15-16-17-18(13)2/h3-4H,5-6H2,1-2H3,(H,14,20) |
InChI Key |
SXPHDZGMSTTXNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)CSC3=NN=NN3C)OCO2 |
Origin of Product |
United States |
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